molecular formula C14H8FNO2S B2639805 2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid CAS No. 1176024-09-1

2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B2639805
CAS No.: 1176024-09-1
M. Wt: 273.28
InChI Key: MNJKVMGNDUIAQH-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid is a heterocyclic aromatic compound that features a benzothiazole ring substituted with a fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid typically involves the formation of the benzothiazole ring followed by the introduction of the fluorophenyl and carboxylic acid groups. One common method involves the cyclization of 2-aminothiophenol with 2-fluorobenzoic acid under acidic conditions to form the benzothiazole ring. The carboxylic acid group can then be introduced through various functionalization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce nitro, halogen, or sulfonyl groups .

Scientific Research Applications

2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzothiazole: Lacks the fluorine and carboxylic acid groups, making it less versatile in certain applications.

    2-(2-Chlorophenyl)-1,3-benzothiazole-6-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    2-(2-Methylphenyl)-1,3-benzothiazole-6-carboxylic acid: Contains a methyl group instead of fluorine, leading to different chemical properties.

Uniqueness

2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity. The carboxylic acid group also provides a site for further functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(2-fluorophenyl)-1,3-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2S/c15-10-4-2-1-3-9(10)13-16-11-6-5-8(14(17)18)7-12(11)19-13/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJKVMGNDUIAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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